11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Overview
Description
Synthesis Analysis
The synthesis of 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones involves a series of chemical reactions including N-oxydation, facilitated ring-closure, N-α-chloroacetylation, aminolysis, and deoxygenation processes (Kovač et al., 1983). Another method reported involves a three-step synthesis starting from isatoic anhydride and anhydro ornithine, showcasing different pathways to achieve the structural framework of these compounds (Oklobdžija et al., 1983).
Molecular Structure Analysis
The molecular structure of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones has been elucidated through various spectroscopic techniques. These compounds exhibit complex molecular architectures characterized by a pyrido[2,3-b][1,4]benzodiazepinone core, which is crucial for their chemical and biological activities. Structural determination through X-ray crystallography and NMR studies provides insight into their conformational dynamics and reactivity (Buděšínský et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones encompasses a wide range of reactions, including selective aminolysis of chlorine atoms and cyclisation reactions. These reactions are fundamental for further chemical modifications and the synthesis of derivatives with varied biological activities (Kovač et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their specific molecular configurations. The detailed understanding of these properties is essential for their application in various scientific fields, including material science and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are directly influenced by the molecular structure of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones. Studies on their spectroscopic characteristics, dipole moments, and partition coefficients contribute to a comprehensive understanding of their chemical behavior and potential applications in medicinal chemistry (Decorte et al., 1982).
Scientific Research Applications
Antiulcer Drugs: Compounds including 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have shown potential as new antiulcer drugs due to their promising pharmacological properties (Decorte et al., 1982).
HIV-1 Reverse Transcriptase Inhibition: Tricyclic pyridobenzoxazepinones, a class of compounds related to 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, show potential as novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds have demonstrated specificity for HIV-1 RT with low IC50 values (Klunder et al., 1992).
Synthesis Studies: There has been significant interest in developing new synthetic methods for creating 11-acyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones, highlighting the importance of N-oxydation and N-chloroacetylation in their production (Kovač et al., 1983).
Muscarinic Receptor Antagonists: Novel succinamide derivatives with the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton have been synthesized. These compounds have shown potent and selective M2 muscarinic receptor antagonistic activities (Watanabe et al., 1997).
Potential Drug Targets: Derivatives of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have also been studied for their potential as new drug targets, including unexpected formations of certain compounds during the synthesis process (Buděšínský et al., 1989).
Safety And Hazards
When handling this compound, it is recommended to avoid contact with skin, eyes, and respiratory tract. If contact or inhalation occurs, rinse with plenty of water and seek medical help. Appropriate personal protective equipment such as gloves, glasses, and face masks should be worn during handling .
properties
IUPAC Name |
11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZFWLMYVPNGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182976 | |
Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
CAS RN |
28797-48-0 | |
Record name | 11-(2-Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28797-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-(CHLOROACETYL)-5,11-DIHYDRO-6H-PYRIDO(2,3-B)(1,4)BENZODIAZEPIN-6-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MF3ZSQ8A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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